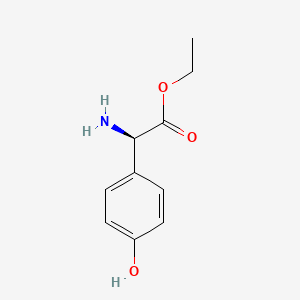
2-(1-Aminoethyl)-3-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminoethyl)-3-chlorophenol: is an organic compound that features a phenol group substituted with a chlorine atom at the third position and an aminoethyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions:
Amination of 3-chlorophenol: One common method involves the amination of 3-chlorophenol with ethylene diamine under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation.
Reductive Amination: Another method involves the reductive amination of 3-chlorophenol with acetaldehyde and ammonia. This reaction is usually catalyzed by a metal catalyst such as platinum or palladium and requires hydrogen gas.
Industrial Production Methods:
Industrial production of 2-(1-Aminoethyl)-3-chlorophenol often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions:
Oxidation: 2-(1-Aminoethyl)-3-chlorophenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various amine derivatives. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as thiols, amines, or alkoxides. This reaction typically requires a base such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
科学研究应用
Chemistry:
2-(1-Aminoethyl)-3-chlorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology:
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool in understanding biological pathways.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for the modification of its functional groups, enabling the design of molecules with specific biological activities.
Industry:
In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with desired properties.
作用机制
The mechanism of action of 2-(1-Aminoethyl)-3-chlorophenol involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenol group can participate in aromatic stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
2-(1-Aminoethyl)-4-chlorophenol: Similar structure but with the chlorine atom at the fourth position.
2-(1-Aminoethyl)-3-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-(1-Aminoethyl)-3-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness:
2-(1-Aminoethyl)-3-chlorophenol is unique due to the specific positioning of the chlorine atom and the aminoethyl group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications. The presence of the chlorine atom can also influence the compound’s reactivity and stability, differentiating it from its analogs.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
2-(1-aminoethyl)-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,11H,10H2,1H3 |
InChI 键 |
VDVGTTGFYZTAJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC=C1Cl)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)
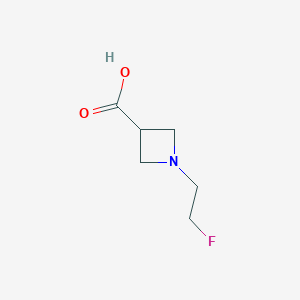
![2-[3-(Trifluoromethoxy)phenyl]piperidine](/img/structure/B13567229.png)

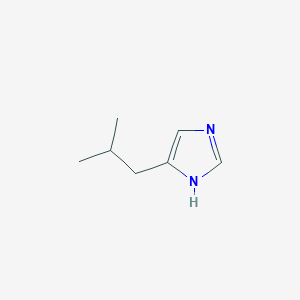

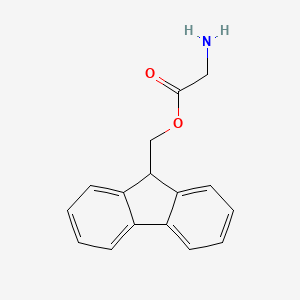
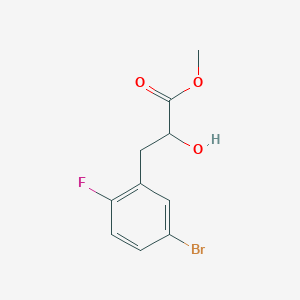
![[3-Phenyl-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13567268.png)
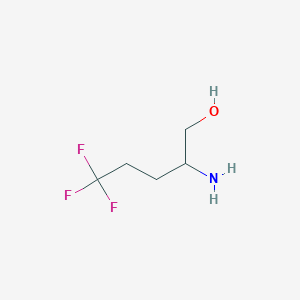
![{7-Azaspiro[3.5]nonan-5-yl}methanolhydrochloride](/img/structure/B13567276.png)

![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)
